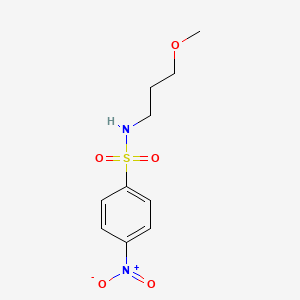

N-(3-methoxypropyl)-4-nitrobenzenesulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(3-methoxypropyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-17-8-2-7-11-18(15,16)10-5-3-9(4-6-10)12(13)14/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVCKAPUINNIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the N 3 Methoxypropyl Moiety in Chemical Synthesis

Synthesis of 4-Nitrobenzenesulfonyl Chloride Precursors

The preparation of 4-nitrobenzenesulfonyl chloride is a critical first step. Various methods have been established, ranging from classical electrophilic substitution to more modern catalytic approaches.

Historically, the synthesis of aryl sulfonyl chlorides has been dominated by two primary methods: electrophilic aromatic substitution and the oxidative chlorination of organosulfur compounds. nih.gov

One of the most common industrial methods involves the direct chlorosulfonylation of nitrobenzene (B124822) using chlorosulfonic acid. rsc.org This electrophilic aromatic substitution reaction is a straightforward approach to introduce the sulfonyl chloride group onto the aromatic ring.

Another established route starts from 4-chloronitrobenzene. This compound is reacted with sodium disulfide to produce 4,4'-dinitrodiphenyldisulfide. chemicalbook.com The resulting disulfide is then treated with chlorine in a mixture of hydrochloric acid and nitric acid to yield 4-nitrobenzenesulfonyl chloride. chemicalbook.comguidechem.com

A summary of these established routes is presented below:

| Starting Material | Reagents | Key Transformation | Reference |

| Nitrobenzene | Chlorosulfonic acid (HSO₃Cl) | Electrophilic Aromatic Substitution | rsc.org |

| 4-Chloronitrobenzene | 1. Sodium disulfide (Na₂S₂) 2. Chlorine (Cl₂), HCl, HNO₃ | Formation of disulfide followed by oxidative chlorination | chemicalbook.comguidechem.com |

While traditional methods are effective, they often suffer from limitations such as the use of harsh reagents and a lack of functional group tolerance. nih.gov Recent research has focused on developing milder and more versatile catalytic systems.

A significant advancement is the palladium-catalyzed synthesis of aryl sulfonyl chlorides from arylboronic acids. nih.gov This method offers mild reaction conditions and exhibits broad functional group tolerance. For instance, the use of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a specific phosphine (B1218219) ligand can effectively convert 4-nitrophenylboronic acid into 4-nitrobenzenesulfonyl chloride. nih.gov Optimization of this process has shown that using anhydrous acetone (B3395972) as a solvent with a catalytic amount of sodium carbonate can improve yields, particularly for electron-deficient substrates. nih.gov

Industrial processes have also seen enhancements for improved safety, cost-effectiveness, and product quality. One patented method describes a synthesis starting from 4-nitrochlorobenzene, which is first converted to a disulfide. google.com The disulfide is then reacted with chlorine and thionyl chloride (SOCl₂) in a controlled, two-step process to produce high-purity 4-nitrobenzenesulfonyl chloride with yields potentially reaching 95%. google.com

| Method | Catalyst/Reagent | Key Features | Reference |

| Palladium-Catalyzed Chlorosulfonylation | Pd(OAc)₂ / Ligand (e.g., tert-BuBrettPhos) | Mild conditions, high functional group tolerance | nih.gov |

| Improved Industrial Synthesis | Cl₂, SOCl₂ on disulfide intermediate | High yield (up to 95%), simple technique, good safety profile | google.com |

Amidation Reactions for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide Formation

The final step in the synthesis is the formation of the sulfonamide bond. This is typically achieved through the reaction of 4-nitrobenzenesulfonyl chloride with the primary amine, 3-methoxypropylamine (B165612).

The reaction of a sulfonyl chloride with an amine is the most common and straightforward method for preparing sulfonamides. nih.gov This nucleophilic substitution reaction involves the attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride.

The direct amidation is typically carried out in the presence of a base to neutralize the HCl byproduct. Common bases include triethylamine (B128534) or aqueous sodium carbonate. mdpi.comgoogle.com The reaction is often performed in a suitable solvent, such as methylene (B1212753) chloride or simply in an aqueous medium if a base like sodium carbonate is used. mdpi.comgoogle.com

For example, a general procedure analogous to the synthesis of similar sulfonamides involves adding the sulfonyl chloride to a solution of the amine and a base. google.com The reaction can be conducted at temperatures ranging from ice-cooling to room temperature, with reaction times varying from a few hours to several days. mdpi.comgoogle.comprepchem.com

Optimization of the reaction would involve screening different bases, solvents, and temperatures to maximize the yield and purity of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide. The water content in the system should be minimized when not using an aqueous base system to avoid hydrolysis of the highly reactive sulfonyl chloride. rsc.org

| Parameter | Typical Conditions | Purpose |

| Solvent | Methylene Chloride, Dichloroethane, Acetone, Water | To dissolve reactants and facilitate the reaction |

| Base | Triethylamine, Pyridine, Sodium Carbonate | To neutralize the HCl byproduct |

| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions |

| Reaction Time | 3 hours to several days | To ensure the reaction goes to completion |

While the direct amidation of sulfonyl chlorides with simple primary amines like 3-methoxypropylamine is generally efficient and does not strictly require a catalyst, advancements in catalysis offer alternative strategies. For more complex syntheses or challenging substrates, various catalytic systems have been developed.

Copper-catalyzed systems, for instance, have been reported for the synthesis of sulfonamides from aryl boronic acids, a sulfur dioxide source, and amines. acs.org Synergistic photoredox and copper catalysis can also be used to synthesize sulfonamides directly from aryl radical precursors and amines. acs.org These methods represent a more convergent approach, allowing for the rapid diversification of both the amine and sulfonyl components. rsc.org However, for the specific synthesis of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide from pre-formed 4-nitrobenzenesulfonyl chloride, a simple base-mediated approach is generally sufficient and the most common practice. nih.gov

The selection of reagents is crucial. High-purity 4-nitrobenzenesulfonyl chloride and 3-methoxypropylamine are required for a clean reaction. The choice of base is also important; a non-nucleophilic base like triethylamine is often preferred in organic solvents to avoid competing reactions.

Alternative Synthetic Pathways and One-Pot Procedures

The conventional synthesis of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-methoxypropylamine with 4-nitrobenzenesulfonyl chloride. However, alternative pathways and one-pot procedures offer significant advantages in terms of efficiency, atom economy, and reduced waste.

Variations in the synthesis of the precursor, 3-methoxypropylamine, also constitute alternative pathways to the final product. Different methods for its preparation are summarized below.

Table 1: Comparison of Synthetic Methods for 3-Methoxypropylamine

| Starting Material | Catalyst/Reagents | Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 3-Methoxypropionitrile | Modified carrier nickel catalyst, Ethanol | 2.8 MPa, stirred for 2h | 94.52% | Not Specified | patsnap.com |

| 3-Methoxypropanol | Cu-Co/Al2O3-diatomite catalyst, Ammonia, Hydrogen | 0.3–1.5 MPa, 120–220 °C | High Conversion | Good Selectivity | google.comgoogle.com |

Note: The data presented is based on available research findings and may vary depending on specific experimental conditions.

The synthesis of the other precursor, 4-nitrobenzenesulfonyl chloride, can also be approached through various routes. One method involves the treatment of 4,4'-dinitrodiphenyldisulfide with chlorine in an HCl–HNO3 mixture. chemicalbook.com Another patented method describes a two-step process starting from 4-nitrochlorobenzene, which is first converted to a disulfide intermediate and then treated with chlorine and thionyl chloride (SOCl2) to yield the final product. google.com

Green Chemistry Approaches in N-(3-methoxypropyl)-4-nitrobenzenesulfonamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Applying these principles to the synthesis of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide can lead to more sustainable and environmentally benign manufacturing processes.

Key areas for implementing green chemistry include:

Safer Solvents: Traditional syntheses often employ solvents like dichloromethane (B109758) or dimethylformamide (DMF). Green chemistry encourages the substitution of these with safer alternatives such as water, ethanol, or supercritical fluids, or conducting reactions under solvent-free conditions. researchgate.netresearchgate.net For example, the synthesis of other sulfonamides has been successfully carried out in aqueous sodium carbonate solutions, reducing reliance on organic solvents. mdpi.com

Catalysis: The use of efficient and recyclable catalysts can significantly improve the environmental profile of a synthesis. Biocatalysis, for instance, offers highly selective transformations under mild conditions. mdpi.com The use of reusable solid acid catalysts, such as sulfamic acid or zinc oxide nanoparticles, in related syntheses demonstrates a viable green approach. researchgate.netamanote.com

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.com These methods offer a more energy-efficient alternative to conventional heating. mdpi.com

While specific studies applying these green methodologies directly to N-(3-methoxypropyl)-4-nitrobenzenesulfonamide are not extensively documented, the successful application of these principles in the synthesis of other sulfonamides and N-heterocycles provides a strong precedent for their potential utility. mdpi.comresearchgate.net

Scale-Up Considerations and Industrial Synthesis Methodologies

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges that must be addressed to ensure safety, efficiency, cost-effectiveness, and reproducibility.

Key considerations for the scale-up of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide synthesis include:

Process Safety: The handling of reactive intermediates like 4-nitrobenzenesulfonyl chloride requires stringent safety protocols. It is sensitive to moisture and incompatible with strong bases and oxidizing agents. fishersci.com Thermal management is crucial, as exothermic reactions can lead to runaways if not properly controlled.

Reaction Optimization: Conditions optimized in the lab may not be directly transferable to large reactors. Factors such as mixing efficiency, heat transfer, and mass transfer become critical on a larger scale. High-throughput experimentation (HTE) can be employed to rapidly screen and optimize reaction parameters for robustness. northwestern.edu

Purification: Industrial synthesis aims to avoid chromatographic purification, which is costly and generates significant waste. Developing procedures that rely on crystallization, extraction, or distillation for purification is essential for a scalable process. northwestern.edu

Continuous Flow Chemistry: A modern approach to scale-up involves the use of continuous flow reactors instead of traditional batch processing. Flow chemistry offers superior control over reaction parameters like temperature and pressure, enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. nih.gov This methodology has been successfully applied to the scaled-up synthesis of other pharmaceutical products and represents a promising avenue for the industrial production of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide. nih.gov

Telescoped Synthesis: Combining multiple synthetic steps without isolating intermediates (a "telescoped" process) can significantly improve process efficiency and reduce waste and cost. nih.gov This is often facilitated by continuous flow setups.

The industrial synthesis of the precursors is also a critical factor. For example, a continuous process for preparing 3-methoxypropylamine has been developed using a fixed-bed reactor, which allows for the recycling of unreacted materials and the catalyst, thereby reducing waste and production costs. google.com

Electrophilic and Nucleophilic Reactivity of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH–) is a critical functional group that exhibits dual reactivity. The nitrogen atom, while possessing a lone pair of electrons, is significantly less nucleophilic than a typical amine due to the strong electron-withdrawing effect of the adjacent sulfonyl (–SO₂–) group. Conversely, this electron withdrawal renders the proton on the nitrogen atom acidic, with a pKa value typically around 10.

This acidity is central to the moiety's reactivity. In the presence of a base, the sulfonamide can be deprotonated to form a resonance-stabilized sulfonamidate anion. This anion is a potent nucleophile and can react with various electrophiles, a property extensively used in derivatization strategies (see Section 3.4.1).

While the nitrogen is the primary site for nucleophilic attack after deprotonation, the sulfur atom is a highly electrophilic center. However, direct nucleophilic attack at the sulfur, leading to N-S bond cleavage, is generally difficult and requires specific reagents. Recent studies have shown that reductive cleavage of the N-S bond in secondary sulfonamides is possible under mild conditions, generating sulfinates and amines, which can then be further functionalized. chemrxiv.org

Reactions Involving the Nitro Group

The nitro group (–NO₂) profoundly influences the reactivity of the benzene (B151609) ring. Its strong electron-withdrawing nature governs its role in both reduction and aromatic substitution reactions.

Reduction Reactions to Amino Derivatives

One of the most common and significant transformations of the nitro group is its reduction to a primary amine (–NH₂). This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. This transformation is a key step in the synthesis of many pharmaceutical compounds and chemical intermediates. A wide array of reducing agents can accomplish this conversion with high efficiency. wikipedia.orgacs.org The resulting product is 4-amino-N-(3-methoxypropyl)benzenesulfonamide.

Commonly employed methods for the reduction of aromatic nitro groups are summarized in the table below. wikipedia.orgresearchgate.netorganic-chemistry.org

| Reagent/Catalyst | Conditions | Description |

| H₂ / Pd, Pt, or Ni | Catalytic amount, often at room temperature and atmospheric or elevated pressure. | A clean and efficient method known as catalytic hydrogenation. |

| Fe / HCl or CH₃COOH | Stoichiometric metal in acidic medium. | A classic and cost-effective method widely used in industrial applications. |

| SnCl₂ / HCl | Stoichiometric tin(II) chloride in concentrated hydrochloric acid. | A common laboratory method, particularly useful for selective reductions. |

| NaBH₄ / NiCl₂ or CoCl₂ | Sodium borohydride (B1222165) with a transition metal salt catalyst. | A milder alternative to catalytic hydrogenation. |

| Hydrazine (N₂H₄) / Catalyst | Used with catalysts like Raney Nickel or Ferric salts. | Effective for selective reductions in the presence of other sensitive groups. researchgate.net |

Role in Aromatic Substitution Reactions

The nitro group is a powerful modulator of reactivity in aromatic substitution reactions, exhibiting opposite effects depending on whether the attacking species is an electrophile or a nucleophile.

Electrophilic Aromatic Substitution (SEAr): The nitro group is a strong deactivating group due to its electron-withdrawing nature, which reduces the nucleophilicity of the benzene ring. masterorganicchemistry.com It directs incoming electrophiles to the meta position relative to itself. wikipedia.orglibretexts.org In N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, the sulfonamide group is also deactivating but is an ortho, para-director. Since the two groups are para to each other, the positions ortho to the sulfonamide group (and meta to the nitro group) are the least deactivated and thus the most likely sites for electrophilic attack, such as halogenation or sulfonation. youtube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the nitro group strongly activates the aromatic ring towards attack by nucleophiles. wikipedia.orgnih.gov This activation is most pronounced at the ortho and para positions relative to the nitro group. For a substitution reaction to occur, a suitable leaving group (like a halide) must be present at one of these activated positions. While the parent molecule does not have such a leaving group, this principle is crucial for the reactivity of related compounds, such as 2-halo-4-nitrobenzenesulfonamides. researchgate.netresearchgate.net The strong electron withdrawal stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, facilitating the substitution. wikipedia.orgwuxiapptec.com

Transformations of the Methoxypropyl Side Chain

The N-(3-methoxypropyl) side chain is generally the most chemically inert part of the molecule under typical reaction conditions. The aliphatic C-H and C-C bonds are unreactive towards most common reagents. The ether linkage (–O–CH₃) is the most susceptible site for chemical transformation.

Ether cleavage can be achieved under harsh, acidic conditions, typically using strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would break the C–O bond, leading to the formation of a propanol (B110389) derivative of the sulfonamide and a methyl halide. However, such conditions might also affect other parts of the molecule, such as the sulfonamide bond itself.

Derivatization Strategies and Analogue Synthesis

N-Substitution Reactions

The most versatile strategy for creating analogues of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide involves substitution at the sulfonamide nitrogen. The acidic nature of the N-H proton allows for its easy removal by a variety of bases (e.g., sodium hydride, potassium carbonate, sodium hydroxide) to generate the corresponding sulfonamidate anion.

This highly nucleophilic anion can then react with a wide range of electrophilic reagents to introduce new substituents onto the nitrogen atom. This approach is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry. mdpi.com For instance, ruthenium(II) and palladium(II) complexes have been reported as catalysts for the N-alkylation of benzenesulfonamides. mdpi.com

The table below illustrates potential N-substitution reactions.

| Electrophile | Reagent Example | Product Class |

| Alkyl Halide | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | N-alkylated sulfonamide |

| Acyl Halide | Acetyl chloride (CH₃COCl) | N-acylated sulfonamide (Sulfonylimide) |

| Sulfonyl Halide | Tosyl chloride (TsCl) | N,N-Disulfonylimide |

| Epoxide | Propylene oxide | N-(hydroxypropyl) sulfonamide |

| Michael Acceptor | Methyl acrylate | N-alkylated sulfonamide via Michael addition |

Functionalization of the Aromatic Ring

The aromatic ring of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide is characterized by a high degree of electron deficiency due to the presence of the para-nitro group and the N-(3-methoxypropyl)sulfamoyl group. This electronic profile is the principal determinant of its reactivity towards functionalization.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly deactivating nitro group makes the aromatic ring of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide a potential candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgchemistrysteps.com In a typical SNAr mechanism, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent departure of a leaving group restores the aromaticity of the ring.

While N-(3-methoxypropyl)-4-nitrobenzenesulfonamide does not possess a conventional leaving group like a halide on its aromatic ring, the nitro group itself can, under forcing conditions, be displaced by strong nucleophiles. More commonly, if a leaving group were present at the ortho or para position to the nitro group, it would be readily displaced. The resonance stabilization of the Meisenheimer complex is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. chemistrysteps.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product (Hypothetical) | Reaction Conditions |

|---|---|---|

| Methoxide (CH₃O⁻) | N-(3-methoxypropyl)-4-methoxybenzenesulfonamide | High temperature, polar aprotic solvent |

| Ammonia (NH₃) | 4-Amino-N-(3-methoxypropyl)benzenesulfonamide | High pressure and temperature |

Electrophilic Aromatic Substitution (SEAr):

Conversely, the electron-deficient nature of the aromatic ring means that it is strongly deactivated towards electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comwikipedia.org Both the nitro group and the sulfonamide group are powerful deactivating groups and are meta-directing. libretexts.org Therefore, any electrophilic substitution, should it occur under harsh conditions, would be expected to direct the incoming electrophile to the positions meta to these groups (i.e., the carbons adjacent to the sulfonyl group). However, the deactivation is typically so pronounced that such reactions are often impractical. wikipedia.org

Reduction of the Nitro Group:

A primary and highly useful transformation of the aromatic ring in N-(3-methoxypropyl)-4-nitrobenzenesulfonamide is the reduction of the nitro group to an amino group. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the chemical properties and reactivity of the aromatic ring. This transformation is a key step in the synthesis of many pharmaceutical and chemical intermediates.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups and the desired selectivity. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Typical Conditions | Comments |

|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Room temperature to moderate heat, various pressures | Generally clean and high-yielding. wikipedia.org |

| Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl) | Refluxing in acidic media | Classical method, often used in industrial settings. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | A milder reducing agent. wikipedia.org |

The resulting compound, 4-amino-N-(3-methoxypropyl)benzenesulfonamide, possesses a nucleophilic amino group that can undergo a range of further reactions, such as diazotization followed by Sandmeyer or related reactions, acylation, and alkylation.

Reaction Mechanisms and Kinetic Studies

The mechanism of nucleophilic aromatic substitution (SNAr) on an activated aromatic ring, such as the one in N-(3-methoxypropyl)-4-nitrobenzenesulfonamide (assuming a suitable leaving group), proceeds via a two-step addition-elimination pathway. libretexts.org

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization is crucial for stabilizing the intermediate and facilitating the reaction. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the substituted product.

The rate of SNAr reactions is influenced by the nature of the solvent, the nucleophile, the leaving group, and the electron-withdrawing substituents on the aromatic ring. Recent computational and kinetic isotope effect studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with less stabilized anionic intermediates or good leaving groups. nih.gov

The reduction of the nitro group can proceed through different mechanisms depending on the reducing agent and reaction conditions. nih.govnih.gov

Catalytic Hydrogenation: This process involves the heterogeneous catalysis on a metal surface (e.g., palladium or platinum). Both the nitro compound and hydrogen gas are adsorbed onto the catalyst surface, where the stepwise reduction occurs. Intermediates such as nitroso and hydroxylamino species are formed sequentially before the final amine is produced.

Kinetic studies on the reduction of related compounds, such as 4-nitrophenol (B140041), have shown that the reaction rate is often dependent on the concentration of the reducing agent (like sodium borohydride) and the catalyst. nih.govrsc.org The reaction mechanism can be complex, sometimes involving an induction period and being influenced by the adsorption of reactants and products onto the catalyst surface.

Advanced Spectroscopic and Structural Characterization of N 3 Methoxypropyl 4 Nitrobenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, a complete assignment of all proton and carbon signals was achieved through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. Although specific experimental data for the title compound is not widely published, the expected chemical shifts can be predicted based on the known effects of the functional groups and comparison with structurally similar compounds. The 4-nitrobenzenesulfonyl moiety typically exhibits distinct signals in the aromatic region, while the 3-methoxypropyl side chain shows characteristic aliphatic signals.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide Data is predicted based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (ortho to SO₂) | 8.0 - 8.2 | Doublet | ~8-9 |

| Aromatic-H (ortho to NO₂) | 8.3 - 8.5 | Doublet | ~8-9 |

| N-H | 5.0 - 6.0 | Triplet/Broad Singlet | ~5-6 |

| N-CH₂ | 3.1 - 3.3 | Quartet | ~6-7 |

| O-CH₂ | 3.3 - 3.5 | Triplet | ~6-7 |

| O-CH₃ | 3.2 - 3.4 | Singlet | N/A |

| C-CH₂-C | 1.7 - 1.9 | Quintet | ~6-7 |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide Data is predicted based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Sulfonyl C) | 145 - 147 |

| C-NO₂ | 150 - 152 |

| Aromatic C-H | 125 - 129 |

| N-CH₂ | 42 - 44 |

| O-CH₂ | 69 - 71 |

| O-CH₃ | 58 - 60 |

| C-CH₂-C | 29 - 31 |

To confirm the assignments made in the one-dimensional spectra and to establish the connectivity of the molecular framework, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, COSY would show correlations between the N-H proton and the adjacent methylene (B1212753) (N-CH₂) protons, and sequentially along the propyl chain: between the N-CH₂ protons, the central CH₂ protons, and the O-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbon atoms. This is crucial for assigning the carbon signals of the methoxypropyl chain by correlating them with their already-assigned proton signals. For example, the proton signal at ~3.2 ppm would correlate with the O-CH₃ carbon signal at ~59 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is invaluable for piecing together the different fragments of the molecule. Key expected correlations would include the link between the N-CH₂ protons of the propyl chain and the sulfonyl-substituted aromatic carbon, as well as correlations from the aromatic protons to various carbons within the 4-nitrophenyl ring, confirming the substitution pattern.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The key vibrational modes for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide are associated with the nitro, sulfonamide, and ether groups.

Table 3: Key FTIR and Raman Vibrational Frequencies Frequencies are based on typical values for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3250 - 3350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1475 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1510 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1340 - 1380 |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1150 - 1180 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-N | Stretching | 1180 - 1360 |

| S-N | Stretching | 830 - 870 |

The presence of strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) and sulfonyl (SO₂) groups would be prominent features in the FTIR and Raman spectra. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide is C₁₀H₁₄N₂O₅S.

The calculated exact mass for the neutral molecule [M] is 274.0627 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 274.0705 or the sodiated adduct [M+Na]⁺ at m/z 297.0524. The observation of these ions within a very low mass error tolerance (typically <5 ppm) would unequivocally confirm the molecular formula of the compound.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms. While a specific crystal structure for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide is not publicly available, analysis of closely related nitrobenzenesulfonamide derivatives allows for a detailed prediction of its solid-state characteristics.

The crystal packing of sulfonamides is typically dominated by strong intermolecular hydrogen bonds. In N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, the sulfonamide N-H group is a primary hydrogen bond donor. The most likely hydrogen bond acceptors are the oxygen atoms of the sulfonyl (SO₂) group and, to a lesser extent, the oxygen atoms of the nitro (NO₂) group.

It is highly probable that the molecules would form centrosymmetric dimers or extended chains via N-H···O=S hydrogen bonds, a common and robust motif in the crystal structures of N-substituted sulfonamides. These primary interactions would then be supplemented by weaker C-H···O interactions, where aromatic or aliphatic C-H bonds act as weak donors to the oxygen atoms of the nitro and sulfonyl groups, further stabilizing the three-dimensional crystal lattice. The presence of the flexible methoxypropyl chain may lead to more complex packing arrangements compared to simpler N-aryl sulfonamides.

Conformational Analysis of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide in the Crystalline State Remains Undetermined

A thorough search for crystallographic data for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide has revealed a significant gap in the scientific literature. At present, the specific three-dimensional arrangement of this compound in its solid, crystalline form has not been experimentally determined and reported.

The conformational analysis of a molecule in its crystalline state is crucial for understanding its intrinsic structural properties and intermolecular interactions. This type of analysis is typically performed using single-crystal X-ray diffraction, a powerful technique that provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters define the exact conformation of the molecule and how it packs within a crystal lattice.

Without experimental crystallographic data, a detailed and accurate discussion of the conformational analysis of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, including specific data tables of its structural parameters, cannot be provided. Such an analysis would require the synthesis of a single crystal of the compound and subsequent investigation by X-ray crystallography.

Therefore, the section on the conformational analysis in the crystalline state for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide remains an area for future research.

Computational and Theoretical Investigations of N 3 Methoxypropyl 4 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, widely used for its balance of accuracy and computational efficiency. longdom.orgdeeporigin.com DFT methods are instrumental in predicting a wide array of molecular properties by calculating the electron density of a system rather than its complex wavefunction. longdom.orglongdom.org For a molecule like N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, DFT calculations would provide a foundational understanding of its structural and electronic characteristics.

A primary step in computational analysis is geometry optimization. Using a selected DFT functional (such as B3LYP) and an appropriate basis set, the lowest energy conformation of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide would be determined. This process yields the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

This optimized structure is crucial for understanding steric and electronic effects within the molecule, such as the orientation of the methoxypropyl group relative to the nitrobenzenesulfonamide moiety. Analysis of the electronic structure would reveal the distribution of electron density, highlighting regions that are electron-rich or electron-poor, which is fundamental to understanding the molecule's reactivity. mdpi.com

Table 1: Illustrative Data Table for Optimized Geometry Parameters. This table is a template demonstrating the type of data that would be generated from a DFT geometry optimization. No experimental or calculated data is currently available for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide.

| Parameter | Atom Pair/Trio/Quartet | Calculated Value (e.g., B3LYP/6-31G*) |

|---|---|---|

| Bond Length | S-N | Data not available |

| C-S | Data not available | |

| N-C (propyl) | Data not available | |

| Bond Angle | C-S-N | Data not available |

| S-N-C (propyl) | Data not available | |

| Dihedral Angle | C-S-N-C | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability and lower reactivity. nih.govbiointerfaceresearch.com For N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, FMO analysis would identify the regions of the molecule associated with these orbitals and quantify its kinetic stability and chemical reactivity.

Table 2: Illustrative Data Table for FMO Analysis. This table is a template showing the kind of data obtained from an FMO analysis. No calculated data is currently available for the target compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.deresearchgate.net It provides a detailed picture of the bonding and electronic delocalization within a molecule. usc.edu

For N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, an NBO analysis would:

Quantify Atomic Charges: Determine the natural atomic charges on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis.

Analyze Donor-Acceptor Interactions: Investigate hyperconjugative interactions by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. youtube.com This is quantified by second-order perturbation theory, where larger interaction energies indicate more significant electronic delocalization and contribute to molecular stability. researchgate.net

Describe Hybridization: Detail the hybridization of atomic orbitals that form the chemical bonds, providing insight into the nature of the bonding (e.g., s- and p-character). usc.edu

Table 3: Illustrative Data Table for NBO Analysis. This table is a template for presenting key findings from an NBO analysis. No calculated data is currently available for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide.

| Interaction (Donor -> Acceptor) | E(2) (kcal/mol) |

|---|---|

| e.g., LP(O) -> σ*(S-N) | Data not available |

| e.g., σ(C-H) -> σ*(S-N) | Data not available |

E(2) represents the stabilization energy from second-order perturbation theory.

Molecular Dynamics Simulations (if applicable to material science contexts)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net While DFT provides a static, time-independent picture, MD simulations introduce temperature and time to model the dynamic behavior of systems. materialssquare.com

In the context of material science, if N-(3-methoxypropyl)-4-nitrobenzenesulfonamide were to be used as a component in a polymer or other material, MD simulations would be highly relevant. acs.orgmdpi.com For instance, simulations could predict:

Polymer Conformation: How the molecule or its derivatives arrange themselves within a polymer matrix.

Mechanical Properties: How the presence of this molecule affects the bulk properties of a material, such as its elasticity or viscosity. materialssquare.com

Diffusion and Transport: The movement of the molecule within a material, which could be important for applications like controlled-release systems.

As there is no readily available information linking N-(3-methoxypropyl)-4-nitrobenzenesulfonamide to specific material science applications, the direct applicability of MD simulations remains speculative.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties. rsc.orgresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated vibrational spectrum for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide could be compared with an experimental FT-IR or FT-Raman spectrum to assign the observed peaks to specific molecular motions (e.g., S=O stretching, N-H bending, C-H vibrations).

NMR Spectroscopy: It is possible to compute NMR chemical shifts (e.g., ¹H and ¹³C) for a molecule. These theoretical shifts, once properly referenced, can be compared with experimental NMR data to aid in structural elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. rsc.orgscirp.org This would help understand the electronic transitions occurring within the molecule.

Table 4: Illustrative Data Table for Spectroscopic Data Comparison. This table is a template for comparing theoretical and experimental spectroscopic data. No such data is currently available for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide.

| Spectroscopic Data | Calculated Value (e.g., B3LYP/6-31G*) | Experimental Value | Assignment |

|---|---|---|---|

| Major IR Peak (cm⁻¹) | Data not available | Data not available | e.g., SO₂ asymmetric stretch |

| ¹H NMR Shift (ppm) | Data not available | Data not available | e.g., -OCH₃ protons |

| UV-Vis λmax (nm) | Data not available | Data not available | e.g., π -> π transition* |

Solvent Effects on Molecular Properties and Reactivity

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. ucsb.edu Computational models can account for these effects in several ways. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. acs.orgresearchgate.net

For N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, a computational study of solvent effects would involve recalculating its properties (geometry, FMO energies, etc.) in different simulated solvents. dntb.gov.ua Such a study would reveal:

How the molecule's geometry and dipole moment change in solvents of varying polarity.

The stability of the molecule in different media, calculated as the solvation free energy.

How the HOMO-LUMO gap, and thus the molecule's reactivity, is modulated by the solvent environment. dntb.gov.ua

These calculations are crucial for bridging the gap between theoretical studies on an isolated molecule (in the gas phase) and its behavior in a real-world solution. researchgate.net

Applications of N 3 Methoxypropyl 4 Nitrobenzenesulfonamide in Materials Science and Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Non-Biological Functional Molecules

The nitrobenzenesulfonamide group is a cornerstone in modern organic synthesis, primarily serving as a versatile protecting group for amines and as a key intermediate for constructing complex molecular architectures. nih.govnih.gov The N-(3-methoxypropyl)-4-nitrobenzenesulfonamide molecule is well-suited to function as a precursor for a variety of non-biological functional molecules due to several key features.

The "nosyl" (Ns) group, referring to the nitrobenzenesulfonyl moiety, is particularly valued for its ease of cleavage under mild conditions, typically involving thiolates like thiophenol. chem-station.com This represents a significant advantage over more robust sulfonyl groups (e.g., tosyl), which require harsh reductive or acidic conditions for removal that may not be compatible with sensitive functional groups elsewhere in the molecule. nih.gov

Furthermore, the nitrogen atom of the sulfonamide is rendered acidic by the strongly electron-withdrawing nitrobenzenesulfonyl group. This facilitates N-alkylation reactions, such as the Fukuyama-Mitsunobu reaction, allowing for the introduction of a second substituent on the nitrogen atom. nih.govchem-station.com The 4-nitro group itself is a versatile synthetic handle. It can be readily reduced to an aniline, which can then participate in a vast array of subsequent reactions, including diazotization, amide bond formation, or further C-N cross-coupling, thereby enabling the synthesis of diverse molecular scaffolds. researchgate.net Polymer-supported nitrobenzenesulfonamides have been effectively used in solid-phase synthesis to generate libraries of complex molecules. nih.gov

Table 1: Key Synthetic Transformations of Nitrobenzenesulfonamides

| Transformation | Reagents/Conditions | Outcome | Significance | Reference |

|---|---|---|---|---|

| Deprotection (Nosyl Cleavage) | Thiophenol, K₂CO₃, MeCN | Secondary Amine | Mild removal of the protecting group | chem-station.com |

| Fukuyama-Mitsunobu Alkylation | Alcohol, PPh₃, DEAD | Tertiary Sulfonamide | Forms N-C bond under mild conditions | nih.govchem-station.com |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | Aminobenzenesulfonamide | Creates a new functional point (amine) | researchgate.net |

| N-Arylation | Aryl Boronic Acid, Cu(OAc)₂ | N-Aryl Sulfonamide | Forms N-Aryl bond | nih.gov |

Potential in Designing Novel Organic Materials

The combination of an electron-rich N-alkyl portion and an electron-deficient nitroaromatic ring suggests that N-(3-methoxypropyl)-4-nitrobenzenesulfonamide could be a valuable building block for novel organic materials.

Organic molecules with significant second- or third-order non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.netarxiv.org A common design strategy for NLO-active molecules is the creation of a "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are linked by a π-conjugated system.

In N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, the nitro group (-NO₂) is a powerful electron-withdrawing group, while the N-(3-methoxypropyl)amino moiety can act as an electron-donating group. These are connected through the benzene (B151609) ring, which provides the necessary π-conjugation. This intramolecular charge-transfer characteristic is a strong indicator of potential NLO activity.

Theoretical investigations using Density Functional Theory (DFT) on various aromatic sulfonamide derivatives have confirmed their potential as NLO materials. researchgate.netafricaresearchconnects.comnih.gov Studies have shown that sulfonamide-containing molecules can exhibit large first hyperpolarizability (β) values, a key metric for second-order NLO response. nih.govresearchgate.net For instance, a synthesized sulfonamide Schiff base was found to have NLO properties eighteen times higher than the common reference material, urea. nih.gov Given its structural features, it is highly probable that N-(3-methoxypropyl)-4-nitrobenzenesulfonamide would also exhibit significant NLO properties, though specific experimental or computational verification is needed.

Table 2: Theoretical NLO Properties of Structurally Related Azo Sulfonamides

| Compound Type | Key Structural Feature | Predicted Property | Significance | Reference |

|---|---|---|---|---|

| Heterocyclic Azo Sulfonamides | Azo linkage, Sulfonamide group | High total first hyperpolarizability (βtot) up to 2503 a.u. | Indicates strong NLO response | nih.gov |

| Azo Compounds with Sulfonamide | Donor-π-acceptor system | Low HOMO-LUMO energy gap (<1.41 eV) | Facilitates intramolecular charge transfer, enhancing NLO effects | nih.govresearcher.life |

While N-(3-methoxypropyl)-4-nitrobenzenesulfonamide is not itself a polymerizable monomer, its structural motifs are found in functional polymers and coatings. The N-(3-methoxypropyl) group is a key component of the monomer N-(3-methoxypropyl)acrylamide (NMPA). smolecule.com Polymers and hydrogels derived from NMPA have been explored for various biomedical applications, including radiotherapy dosimetry, where they exhibit consistent and reliable dosimetric properties. researchgate.net The methoxypropyl side chain is known to influence the solubility and thermo-responsive behavior of these polymers.

Therefore, N-(3-methoxypropyl)-4-nitrobenzenesulfonamide could serve as a precursor to a functional monomer. For example, chemical modification of the nitro group or the aromatic ring to introduce a polymerizable group (like a vinyl or acryloyl moiety) would create a novel monomer. The resulting polymer would feature the methoxypropyl side chain for solubility and the robust nitrobenzenesulfonamide group, which could impart properties such as thermal stability, specific refractive index, or serve as a platform for post-polymerization modification. Such polymers could find use in functional coatings, specialty plastics, or biocompatible materials.

Applications in Catalysis or Ligand Design

The sulfonamide functional group is a well-established coordinating moiety in the design of ligands for transition metal catalysis. nih.govacs.org The lone pairs of electrons on the sulfonamide's nitrogen and oxygen atoms can effectively chelate to metal centers, creating stable complexes that can catalyze a variety of organic transformations.

Research has demonstrated the utility of sulfonamide-based ligands in several catalytic systems:

Asymmetric Catalysis: Chiral sulfonamide ligands have been successfully employed in chromium-mediated catalytic asymmetric allylation reactions. nih.gov

Cyclopropanation: Dirhodium(II) complexes featuring tethered sulfonamide ligands have shown high reactivity as catalysts for cyclopropanation. acs.org

Transfer Hydrogenation: Iridium piano-stool complexes containing (pyridinylmethyl)sulfonamide ligands are effective catalysts for transfer hydrogenation, with their catalytic activity being tunable by altering the electronic substituents on the ligand. acs.org

Given this precedent, N-(3-methoxypropyl)-4-nitrobenzenesulfonamide could be explored as a potential ligand. The sulfonamide group provides the primary coordination site, while the ether oxygen in the methoxypropyl chain could offer an additional coordination point, potentially forming a bidentate ligand. The strong electron-withdrawing nature of the 4-nitro group would significantly influence the electronic properties of the sulfonamide, thereby modulating the catalytic activity of the resulting metal complex.

Utilization in Advanced Chemical Methodologies (e.g., C-H Functionalization)

The direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic chemistry, as it allows for the modification of complex molecules without the need for pre-installed functional groups. In this field, the sulfonamide group has emerged as a reliable and versatile directing group. acs.orgnih.gov

A directing group operates by coordinating to a transition metal catalyst and positioning it in close proximity to a specific C-H bond, enabling selective activation and functionalization. The sulfonamide group is highly effective at directing the ortho-C-H functionalization of aryl rings. researchgate.netrsc.org This methodology has been used to perform a wide range of transformations, including:

Olefination

Arylation

Alkylation

Halogenation

Carboxylation

This strategy is particularly powerful for the late-stage diversification of drug candidates, allowing for the rapid synthesis of analogues. acs.orgnih.gov The 4-nitrobenzenesulfonamide (B188996) moiety within N-(3-methoxypropyl)-4-nitrobenzenesulfonamide is therefore a potential directing group for the selective functionalization of the C-H bonds at the 3- and 5-positions of its own benzene ring, providing a direct route to novel, polysubstituted aromatic compounds.

Analytical Methodologies for N 3 Methoxypropyl 4 Nitrobenzenesulfonamide

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating N-(3-methoxypropyl)-4-nitrobenzenesulfonamide from potential impurities, starting materials, or degradation products. This separation allows for precise quantification and robust purity evaluation.

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the analysis of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide. Its application is particularly suited for non-volatile and thermally sensitive compounds. A reversed-phase setup is typically employed, where the compound is separated on a non-polar stationary phase.

The method's efficacy is determined by parameters such as the choice of column, mobile phase composition, and detector settings. A C18 or C8 column is common, providing excellent separation for compounds of moderate polarity. The mobile phase generally consists of an aqueous component (often with a buffer like formate (B1220265) or phosphate (B84403) to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the ratio of the organic solvent is increased during the analytical run, is frequently used to ensure the timely elution of all components. UV detection is highly effective, as the nitroaromatic ring in the molecule acts as a strong chromophore. A detection wavelength around 265 nm is often suitable for 4-aminobenzenesulfonamide derivatives. wu.ac.th

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Typical Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV-Vis or Photo-Diode Array (PDA) at 265 nm |

| Injection Volume | 5-10 µL |

Gas Chromatography (GC) is another powerful separation technique, although its application to sulfonamides like N-(3-methoxypropyl)-4-nitrobenzenesulfonamide may require a derivatization step. nih.govnih.gov Sulfonamides often possess low volatility and can be thermally labile, making direct injection challenging. Derivatization, for instance through methylation, converts the analyte into a more volatile and stable form suitable for GC analysis. nih.gov

Once derivatized, the compound is vaporized and separated on a capillary column, typically with a non-polar or mid-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both quantitative data and structural information from the mass spectrum.

Table 2: Illustrative GC Parameters for Derivatized Analysis

| Parameter | Typical Value |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280-300 °C |

Spectrophotometric Methods

UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for the quantification of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide in solutions, provided that no other components absorb light in the same region. The method's principle is based on the Beer-Lambert law.

The key to this analysis is the presence of the 4-nitrobenzenesulfonamide (B188996) moiety, which acts as a chromophore, absorbing light in the ultraviolet region. The wavelength of maximum absorbance (λmax) for the similar 4-nitrophenol (B140041) chromophore is around 317 nm, though this can shift depending on the solvent and pH. researchgate.net For related sulfonamides, detection wavelengths around 265 nm have also been proven effective. wu.ac.th To perform a quantitative analysis, a calibration curve is first generated using standards of known concentration. The absorbance of the unknown sample is then measured, and its concentration is determined from the curve.

Table 3: Spectrophotometric Analysis Parameters

| Parameter | Value |

| Solvent | Methanol or Ethanol |

| Wavelength of Maximum Absorbance (λmax) | ~265-320 nm (empirically determined) |

| Analysis Mode | Quantitative via Calibration Curve |

Advanced Detection and Characterization in Complex Mixtures (non-biological)

For the unambiguous identification and characterization of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide in complex, non-biological matrices, hyphenated techniques combining chromatography and mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique. It couples the high-resolution separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After the compound elutes from the HPLC column, it is ionized, typically via electrospray ionization (ESI).

The power of MS/MS lies in its ability to generate a unique fragmentation fingerprint for the molecule. The parent (precursor) ion corresponding to the protonated molecule of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments (product ions). For sulfonamides, common and diagnostic fragmentation pathways involve the cleavage of the S-N bond. This typically results in characteristic product ions, such as the ion at m/z 156, which corresponds to the [H2N-C6H4-SO2]+ fragment. researchgate.netnih.gov By monitoring specific precursor-to-product ion transitions, the compound can be detected and quantified with exceptional selectivity, even at trace levels in a complex mixture.

Future Research Directions and Emerging Opportunities in N 3 Methoxypropyl 4 Nitrobenzenesulfonamide Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The traditional synthesis of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide likely involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-methoxypropylamine (B165612). While effective, this method can be improved by applying the principles of green chemistry to enhance atom economy and reduce waste. Future research should focus on developing catalytic and more environmentally benign synthetic routes.

One promising avenue is the development of one-pot syntheses that minimize intermediate isolation steps, thereby saving time, resources, and reducing solvent usage. For instance, in-situ generation of the sulfonyl chloride or activation of the sulfonic acid precursor could streamline the process. Furthermore, exploring transition-metal-catalyzed cross-coupling reactions could offer alternative and highly efficient methods for forming the crucial S-N bond. The ideal synthetic reaction would be an addition-type reaction where all reactant atoms are incorporated into the final product, representing 100% atom economy.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced waste, time, and resource efficiency | Development of compatible reaction conditions for sequential steps. |

| Catalytic C-N Coupling | High efficiency, selectivity, and milder reaction conditions | Screening of novel catalysts (e.g., copper, palladium-based) and ligands. |

| Direct C-H Amination | Bypasses the need for pre-functionalized starting materials | Design of catalysts for the regioselective amination of the nitroaromatic ring. |

Design and Synthesis of Structurally Diverse Analogues for Specific Chemical Purposes

The N-(3-methoxypropyl)-4-nitrobenzenesulfonamide scaffold is ripe for structural diversification to tailor its properties for specific chemical applications. Future synthetic efforts should be directed towards creating a library of analogues with systematic variations in different parts of the molecule.

Modifications could include:

Alteration of the nitro group: Reduction to an amino group would yield a versatile building block for further functionalization, such as in the synthesis of azo dyes or as a precursor for various heterocyclic compounds. The amino group could also be diazotized and substituted to introduce a wide range of functionalities.

Substitution on the aromatic ring: Introducing other substituents on the benzene (B151609) ring could modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and intermolecular interactions.

Variation of the N-alkyl chain: The length and functionality of the alkyl chain attached to the sulfonamide nitrogen could be altered. For example, introducing other heteroatoms or functional groups into the chain could create ligands for metal coordination or impart specific solubility characteristics.

These structural modifications will pave the way for creating a diverse set of molecules with tunable properties for applications in areas such as organic synthesis, coordination chemistry, and materials science.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers powerful tools to predict the properties of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide and its analogues, thereby guiding experimental work and accelerating the discovery process. Future research should leverage advanced computational modeling techniques to gain deeper insights into this class of compounds.

Density Functional Theory (DFT) calculations can be employed to:

Predict molecular geometries and electronic properties: Understanding the distribution of electron density, HOMO-LUMO energy gaps, and molecular electrostatic potential can provide valuable information about the molecule's reactivity and potential for intermolecular interactions.

Simulate spectroscopic properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized compounds.

Model reaction mechanisms: Computational studies can elucidate the pathways of synthetic reactions, helping to optimize conditions and predict the feasibility of novel synthetic routes.

| Computational Method | Application in N-(3-methoxypropyl)-4-nitrobenzenesulfonamide Research |

| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic data, and reaction mechanisms. |

| Molecular Dynamics (MD) | Analysis of conformational flexibility and intermolecular interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of non-covalent interactions in the solid state. |

Integration into Supramolecular Chemistry or Nanomaterials

The structural motifs present in N-(3-methoxypropyl)-4-nitrobenzenesulfonamide make it an interesting candidate for applications in supramolecular chemistry and nanomaterials. The sulfonamide group is a well-known hydrogen bond donor and acceptor, while the nitro group can also participate in non-covalent interactions. The methoxypropyl chain offers flexibility and potential for hydrophobic or hydrophilic interactions.

Future research could explore:

Self-assembly into supramolecular structures: Investigating the ability of the molecule and its analogues to self-assemble into well-defined architectures such as gels, liquid crystals, or nanofibers through hydrogen bonding and π-π stacking interactions. The flexible N-alkyl chain could play a crucial role in directing the packing and morphology of these assemblies.

Formation of coordination polymers and metal-organic frameworks (MOFs): Functionalized analogues of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide could act as ligands for the construction of novel coordination polymers or MOFs with potential applications in catalysis, gas storage, and sensing.

Surface modification of nanomaterials: The molecule could be used to functionalize the surface of nanoparticles (e.g., gold, silica) to impart specific properties or to act as a linker for attaching other molecules.

Investigation of Solid-State Properties for Material Applications

The solid-state properties of organic molecules are dictated by their molecular structure and intermolecular interactions in the crystal lattice. A thorough investigation of the solid-state characteristics of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide is a crucial area for future research, with potential implications for the development of new materials.

Key areas of investigation should include:

Single-crystal X-ray diffraction: Determining the precise three-dimensional arrangement of molecules in the crystal lattice will provide invaluable information about hydrogen bonding patterns, π-π stacking, and other non-covalent interactions. This will allow for a detailed understanding of the structure-property relationships.

Polymorphism screening: A systematic search for different crystalline forms (polymorphs) is essential, as different polymorphs can exhibit distinct physical properties such as melting point, solubility, and stability.

Thermal analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be used to characterize the thermal stability and phase transitions of the crystalline material.

Understanding these solid-state properties is fundamental for any potential application of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide in materials science, for example, as components in nonlinear optical materials, organic semiconductors, or pigments. A detailed crystallographic analysis of a related compound, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, has revealed the significant role of hydrogen bonding and π-π interactions in its solid-state structure, providing a valuable reference for future studies on the title compound. mdpi.com

| Property | Investigative Technique | Potential Application |

| Crystal Structure | Single-Crystal X-ray Diffraction | Understanding structure-property relationships. |

| Polymorphism | Polymorphism Screening | Control over physical properties of the solid material. |

| Thermal Stability | DSC, TGA | Determining the material's operational temperature range. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methoxypropyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Sulfonylation : React 3-methoxypropylamine with 4-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Monitor reaction completion via TLC or HPLC .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via -NMR and LC-MS .

Q. How can the molecular structure of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide be validated experimentally?

- Techniques :

- X-ray crystallography : Grow single crystals via slow evaporation of a saturated DMSO solution. Refine the structure using SHELXL (for small-molecule refinement) and validate with checkCIF/PLATON for bond lengths, angles, and torsional consistency .

- Spectroscopy : Compare experimental - and -NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Analyze NOESY/ROESY for conformational assignments .

Q. What safety protocols are critical when handling N-(3-methoxypropyl)-4-nitrobenzenesulfonamide?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritancy .

- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal. Collect organic waste for incineration. Avoid release into aquatic environments due to chronic toxicity (EC50 < 10 mg/L for aquatic organisms) .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, temperature) influence the stability and reactivity of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide?

- Experimental Design :

- Stability Studies : Conduct accelerated degradation tests (40–80°C, pH 1–13) and monitor via HPLC-UV. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions (25°C) .

- Reactivity : Investigate nitro-group reduction (e.g., catalytic hydrogenation with Pd/C) under varying pH. Characterize intermediates via FT-IR and MS .

Q. What role can N-(3-methoxypropyl)-4-nitrobenzenesulfonamide play in polymer-based dosimeters, and how can performance be enhanced?

- Applications :

- Dosimeter Design : Incorporate the compound into acrylamide-based gels. The sulfonamide group may act as a radical scavenger, improving radiation sensitivity.

- Optimization : Add LiCl (0.1–1.0 M) to increase ionic strength, enhancing dose-response linearity (R² > 0.98) at clinical radiotherapy doses (2–20 Gy). Validate with MRI or optical scanning .

Q. How can structural analogs of N-(3-methoxypropyl)-4-nitrobenzenesulfonamide be explored for pharmaceutical applications (e.g., enzyme inhibition)?

- Drug Discovery Workflow :

- Synthesis : Modify the methoxypropyl chain (e.g., replace with morpholine or piperazine moieties) via reductive amination or nucleophilic substitution .

- Screening : Test against target enzymes (e.g., carbonic anhydrase or kinase assays). Use molecular docking (AutoDock Vina) to predict binding affinities to active sites .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

- Data Analysis :

- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement. Validate with Rint < 0.05 and CC > 0.9 for correct space group assignment .

- Disorder Modeling : Apply PART/SUMP restraints for flexible methoxypropyl chains. Cross-validate with 2D-NMR to confirm dynamic behavior .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。